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Compound of Interest

Compound Name: 5-Bromooxazole

Cat. No.: B1343016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the

heterocyclic compound 5-Bromooxazole. Due to the limited availability of experimentally

derived spectra in public databases, this guide presents predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) data, alongside an analysis of expected Mass

Spectrometry (MS) fragmentation patterns. This information is intended to serve as a valuable

resource for the identification, characterization, and utilization of 5-Bromooxazole in research

and development.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectral data for 5-Bromooxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

7.85 s H-2

7.15 s H-4

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

151.0 C-2

125.0 C-4

118.0 C-5

Infrared (IR) Spectroscopy
Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium C-H stretching (aromatic)

~1600 Medium C=N stretching

~1550 Medium C=C stretching

~1320 Strong C-N stretching

~1100 Strong C-O-C stretching

~880 Strong C-H out-of-plane bending

~650 Medium-Strong C-Br stretching

Mass Spectrometry (MS)
Expected Mass Spectrometry Data

The mass spectrum of 5-Bromooxazole is expected to show a prominent molecular ion peak.

Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be

observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺),

corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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m/z Relative Intensity Assignment

147/149 High [M]⁺ / [M+2]⁺

119/121 Medium [M-CO]⁺

92/94 Medium [M-HCN-CO]⁺

68 Medium [M-Br]⁺

Experimental Protocols
The following are general protocols for the acquisition of spectral data for 5-Bromooxazole.

These may require optimization based on the specific instrumentation and sample

characteristics.

NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of 5-Bromooxazole in 0.6 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Spectral Width: -2 to 12 ppm

Relaxation Delay: 2 s

Temperature: 298 K

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Spectral Width: 0 to 200 ppm

Relaxation Delay: 5 s

Temperature: 298 K

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal

attenuated total reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of neat 5-Bromooxazole directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:
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Dissolve a small amount of 5-Bromooxazole in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the ion source via a direct insertion probe or gas chromatography

inlet.

Data Acquisition:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40 - 200

Scan Rate: 1 scan/s

Source Temperature: 200 °C

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 5-Bromooxazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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